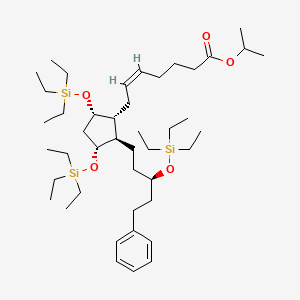
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
説明
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BPOC belongs to the class of dihydropyridine derivatives, which have been extensively studied for their diverse biological activities.
科学的研究の応用
Crystal Structure and Material Analysis
Research on derivatives of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has contributed to the understanding of molecular interactions and crystal engineering. Naghiyev et al. (2022) analyzed crystal structures and Hirshfeld surface analyses of related compounds, revealing intricate hydrogen bonding patterns and molecular arrangements conducive to materials design (Naghiyev et al., 2022).
Antifibrotic and Biological Applications
A study by Ismail & Noaman (2005) synthesized a series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, evaluating their antifibrotic activity. Among these compounds, some showed potent antifibrotic activity without adverse effects on liver and kidney functions, indicating potential therapeutic applications (Ismail & Noaman, 2005).
Corrosion Inhibition
The application of 1,2-dihydropyridine-3-carbonitrile derivatives in the field of corrosion inhibition has been documented. Ibraheem (2019) synthesized a new compound showing significant inhibition performance on mild steel in acidic media, highlighting its potential in protecting industrial materials (Ibraheem, 2019).
Spectrofluorometric Characterization and Antibacterial Activity
Khan (2017) synthesized and characterized 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, investigating its solvatochromic properties and antibacterial activity. This work underscores the compound's utility in probing micelle solubilization processes and its potential as an antibacterial agent (Khan, 2017).
Chemical Synthesis and Material Characterization
The synthesis and material characterization of pyridine derivatives, including 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been pivotal in advancing materials science. Studies have focused on the synthesis of new compounds and their physical properties, which are essential for developing novel materials with specific functions (El-Menyawy, Zedan, & Nawar, 2019).
作用機序
Target of Action
The compound “1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound also interacts with acetylcholinesterase (AChE) , a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound interacts with its targets leading to significant changes. For instance, it inhibits the enzymatic activity of thioredoxin reductase (TrxR) . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . It also inhibits topoisomerase IB (Topo IB) activity .
Biochemical Pathways
The compound affects various biochemical pathways. It interferes with the normal function of TrxR , an enzyme essential for antioxidant defense and redox homeostasis . It also inhibits Topo IB , an enzyme that alters DNA supercoiling, which is crucial for transcription and replication .
Pharmacokinetics
In silico medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations have been studied .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It also has a confirmed non-toxic AChE inhibitory effect .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
特性
IUPAC Name |
1-(4-bromophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIAEGBKSAEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650372 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
929000-84-0 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)




![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)



